Benzene, 1,2-bis(nitromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2-bis(nitromethyl)- is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzene, where two nitromethyl groups are attached to the benzene ring at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis(nitromethyl)- typically involves the nitration of benzene derivatives. One common method is the nitration of 1,2-dimethylbenzene (o-xylene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective formation of the desired nitro compound .
Industrial Production Methods: Industrial production of Benzene, 1,2-bis(nitromethyl)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration of reagents, to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,2-bis(nitromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitromethyl groups can be oxidized to form corresponding nitro acids.
Reduction: Reduction of the nitro groups can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) in the presence of a catalyst (e.g., iron bromide) are used for halogenation reactions.
Major Products Formed:
Oxidation: Nitro acids.
Reduction: Amines.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1,2-bis(nitromethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,2-bis(nitromethyl)- involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity. The benzene ring provides a stable aromatic framework, allowing for electrophilic substitution reactions. These interactions can affect biological pathways and chemical processes .
Comparison with Similar Compounds
- Benzene, 1,3-bis(nitromethyl)-
- Benzene, 1,4-bis(nitromethyl)-
- 1,4-dinitro-2,3-diphenyl-2-butene
Comparison: Benzene, 1,2-bis(nitromethyl)- is unique due to the specific positioning of the nitromethyl groups, which influences its reactivity and properties. Compared to its isomers (1,3- and 1,4-bis(nitromethyl)-benzene), the 1,2-derivative exhibits different chemical behavior in substitution and redox reactions. The presence of nitro groups in close proximity can lead to intramolecular interactions, affecting the compound’s stability and reactivity .
Properties
CAS No. |
65768-08-3 |
---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
1,2-bis(nitromethyl)benzene |
InChI |
InChI=1S/C8H8N2O4/c11-9(12)5-7-3-1-2-4-8(7)6-10(13)14/h1-4H,5-6H2 |
InChI Key |
QCLAIJAGQWBGCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+](=O)[O-])C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.